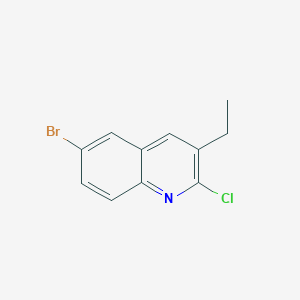

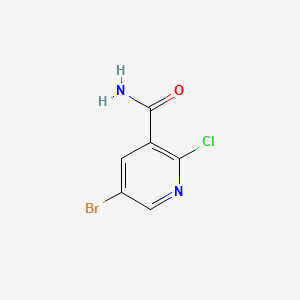

5-Bromo-2-chloronicotinamide

Vue d'ensemble

Description

The compound 5-Bromo-2-chloronicotinamide is a halogenated nicotinamide derivative that has not been explicitly detailed in the provided papers. However, related compounds with similar halogen substitutions on the pyridine ring have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates for further chemical synthesis . These related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and N-phenylamides of 5-bromo-2-chloronicotinic acid, share structural similarities with 5-Bromo-2-chloronicotinamide and can provide insights into its chemical behavior and potential applications .

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which are useful for introducing various functional groups onto the pyridine ring . Similarly, the synthesis of N-phenylamides of 5-bromo-2-chloronicotinic acid is achieved by treating the acid chlorides with substituted anilines, indicating that 5-Bromo-2-chloronicotinamide could potentially be synthesized through analogous amide bond formation reactions .

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-chloronicotinamide is not directly reported, related compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide exhibit planar molecular structures with intermolecular hydrogen bonding, which is a common feature in halogenated nicotinamides that can influence their biological activity . These structural characteristics are likely to be relevant to 5-Bromo-2-chloronicotinamide as well.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines can be complex, as demonstrated by the synthesis of 5-bromo-1,7-naphthyridine, which undergoes tele-amination and Chichibabin reactions upon treatment with potassium amide . These reactions highlight the potential for halogenated nicotinamides like 5-Bromo-2-chloronicotinamide to participate in various chemical transformations, which could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloronicotinamide can be inferred from related compounds. For instance, the synthesis of 5-bromo-ferulaic acid from 5-bromine vanillin involves optimizing reaction conditions such as solvent choice and temperature, which are critical factors that affect the yield and purity of the final product . These considerations are likely applicable to the synthesis and handling of 5-Bromo-2-chloronicotinamide, suggesting that careful optimization of reaction conditions would be necessary to obtain this compound in high yield and purity.

Applications De Recherche Scientifique

Herbicidal Activity

- Herbicidal Applications : 5-Bromo-2-chloronicotinamide derivatives have been investigated for their herbicidal activities. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, discovering that some exhibited significant herbicidal activity against specific weeds like bentgrass and duckweed. This opens potential avenues for developing novel herbicides targeting monocotyledonous weeds.

Chemical Synthesis and Engineering

Chemical Synthesis : Setliff and Caldwell (1991) researched the synthesis of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid. Their work involved understanding the structural and electronic effects on hydrogen bonding tendencies, contributing to the broader knowledge of chemical properties and synthesis techniques for such compounds.

Biocatalysis in Biosynthesis : The study by Tang et al. (2018) focused on the biosynthesis of 2-chloronicotinic acid from 2-chloronicotinamide. They engineered an amidase enzyme to improve its catalytic activity towards 2-chloronicotinamide. This development represents an efficient and environmentally friendly route for synthesizing 2-chloronicotinic acid, a key intermediate in pharmaceuticals and pesticides.

Antitumor Activity

- Potential in Antitumor Research : A study by Zhou et al. (2015) synthesized and investigated the antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Their findings indicated potential applications in novel drug development, particularly in targeting PI3Kα kinase, a significant player in cancer pathways.

Electrocatalytic Synthesis

- Electrocatalysis : Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid from halopyridines, including 2-amino-5-bromo and 2-amino-5-chloropyridine. Their work contributes to the understanding of electrosynthesis processes under mild conditions, offering insights into more sustainable and efficient synthesis methods.

Biocatalytic Hydrolysis

- Biocatalytic Hydrolysis for Agrochemicals : Research by Zheng et al. (2018) delved into the biocatalytic hydrolysis of chlorinated nicotinamides, highlighting the role of amidase enzymes. Their findings suggest potential industrial applications in the production of agrochemicals, enhancing the efficiency of processes involved in manufacturing such chemicals.

Safety And Hazards

5-Bromo-2-chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Propriétés

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUOTGWWIKJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504939 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloronicotinamide | |

CAS RN |

75291-85-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)